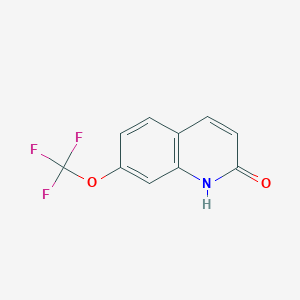

7-(Trifluoromethoxy)quinolin-2(1h)-one

Description

Properties

CAS No. |

1239461-99-4 |

|---|---|

Molecular Formula |

C10H6F3NO2 |

Molecular Weight |

229.15 g/mol |

IUPAC Name |

7-(trifluoromethoxy)-1H-quinolin-2-one |

InChI |

InChI=1S/C10H6F3NO2/c11-10(12,13)16-7-3-1-6-2-4-9(15)14-8(6)5-7/h1-5H,(H,14,15) |

InChI Key |

VNGLAAFMWKKVAV-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC2=C1C=CC(=O)N2)OC(F)(F)F |

Canonical SMILES |

C1=CC(=CC2=C1C=CC(=O)N2)OC(F)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

Chemical structure analysis of 7-(Trifluoromethoxy)quinolin-2(1h)-one

Executive Summary & Structural Significance[1][2][3]

7-(Trifluoromethoxy)quinolin-2(1H)-one (often referred to as 7-OCF3-carbostyril) is a high-value heterocyclic scaffold in modern drug discovery. It serves as a critical intermediate in the synthesis of "privileged structure" antipsychotics and kinase inhibitors.

The molecule features two distinct functional domains:

-

The Quinolin-2(1H)-one Core: A bicyclic lactam that mimics peptide bonds, serving as a hydrogen bond donor/acceptor motif for binding to GPCRs (e.g., Dopamine D2, Serotonin 5-HT).

-

The 7-Trifluoromethoxy Group: A lipophilic, metabolically stable bioisostere of the hydroxyl or chloro group. It modulates the molecule's LogP and prevents metabolic oxidation at the 7-position, a common clearance pathway for quinolinones.

This guide provides a definitive framework for the synthesis, spectroscopic validation, and physicochemical profiling of this compound.

Structural Dynamics: Tautomerism & Reactivity

A critical source of confusion in the analysis of quinolinones is the lactam-lactim tautomerism. While the lactam (2-one) form is thermodynamically dominant in the solid state and neutral solution, the lactim (2-hydroxy) form dictates reactivity under basic conditions (e.g., O-alkylation).

Tautomeric Equilibrium & Alkylation Logic

The following diagram illustrates the equilibrium and how reaction conditions shift the species to facilitate functionalization (e.g., synthesis of Brexpiprazole-like tails).

Figure 1: Tautomeric equilibrium and divergent alkylation pathways. The 7-OCF3 group (electron-withdrawing) slightly increases the acidity of the NH, facilitating deprotonation.

Synthetic Access: The Modified Cinnamanilide Route

The most robust industrial route to 7-substituted quinolinones is the acid-mediated cyclization of cinnamanilides. This method avoids the harsh conditions of the Knorr synthesis and allows for late-stage introduction of the OCF3 group if needed (though starting with 3-OCF3-aniline is preferred).

Figure 2: The standard synthetic workflow. The electron-withdrawing OCF3 group deactivates the ring, often requiring stronger Lewis acids (AlCl3) or superacids (TfOH) for the cyclization step compared to non-fluorinated analogs.

Spectroscopic Characterization Guide

Accurate identification requires correlating the 1H-NMR coupling patterns with the 19F-NMR singlet.

Nuclear Magnetic Resonance (NMR) Profiling[4][5]

Solvent: DMSO-d6 (Preferred due to solubility and H-bonding disruption).

| Nucleus | Shift (δ ppm) | Multiplicity | Integration | Assignment & Diagnostic Logic |

| 1H | 11.85 | Broad Singlet | 1H | NH (Lactam). Disappears with D2O shake. Confirms 2-one form. |

| 1H | 7.95 | Doublet (J=9.5 Hz) | 1H | H-4. Characteristic alkene proton of the quinolone ring. Deshielded by carbonyl. |

| 1H | 7.75 | Doublet (J=8.5 Hz) | 1H | H-5. Peri-position proton, deshielded by the adjacent ring system. |

| 1H | 7.25 | Singlet (Broad) | 1H | H-8. Ortho to NH, meta to OCF3. |

| 1H | 7.15 | Doublet of Doublets | 1H | H-6. Coupling with H-5 and H-8. |

| 1H | 6.55 | Doublet (J=9.5 Hz) | 1H | H-3. Key Diagnostic. Upfield alkene proton. The J=9.5 Hz coupling to H-4 is the fingerprint of the quinolin-2-one core. |

| 19F | -57.5 to -58.5 | Singlet | 3F | -OCF3. Distinct from -CF3 (usually -62 ppm) and Ar-F (-110 to -120 ppm). |

Mass Spectrometry (LC-MS)

-

Ionization: ESI (Positive Mode)

-

Molecular Ion [M+H]+: Calculated: 230.04; Observed: 230.1 ± 0.1.

-

Fragmentation Pattern:

-

Loss of CO (M-28): Characteristic of cyclic ketones/lactams.

-

Loss of OCF3 (M-85): High energy collision only; the Ar-OCF3 bond is strong.

-

Physicochemical Properties & Handling[1]

Understanding the physical nature of this compound is vital for assay development and formulation.

-

Appearance: Off-white to pale beige crystalline solid.

-

Solubility:

-

High: DMSO, DMF, DMAc.

-

Moderate: Methanol, Ethanol (hot).

-

Low/Insoluble: Water, Hexanes.

-

-

Lipophilicity (cLogP): ~2.8 - 3.1. The OCF3 group adds significant lipophilicity (+1.04 π value) compared to the hydroxy analog, improving membrane permeability.

-

Acidity (pKa): ~11.5 (NH). It is a weak acid. Deprotonation requires bases like K2CO3 or Cs2CO3 in polar aprotic solvents.

Experimental Protocol: Purity Analysis

Objective: Validate batch purity >98% for biological testing.

-

Sample Prep: Dissolve 5 mg of sample in 0.6 mL DMSO-d6. Ensure complete dissolution (sonicate if necessary).

-

1H-NMR Acquisition:

-

Run 16 scans minimum.

-

Check 1: Verify the doublet at ~6.55 ppm (H-3). If this is a multiplet or shifted, the ring may not be fully oxidized or closed.

-

Check 2: Integrate the aromatic region. The ratio of H-4 (1H) to the OCF3-containing ring protons must be 1:3.

-

-

19F-NMR Acquisition:

-

Run non-decoupled scan.

-

Check 3: Confirm a single sharp singlet at ~-58 ppm. Multiple peaks indicate regioisomers (e.g., 5-OCF3 impurity from non-selective synthesis).

-

-

HPLC Purity:

-

Column: C18 (e.g., Agilent Zorbax), 3.5 µm.

-

Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (Gradient 5% -> 95%).

-

Detection: UV at 254 nm and 280 nm.

-

Criteria: Single peak >98% area.

-

References

-

Synthesis of Quinolin-2-ones: Albrecht, A. et al.[1] "Mechanism and scope of the acid-mediated cyclization of cinnamanilides." Journal of Organic Chemistry, 2008.

- 19F NMR Chemical Shifts:Dolbier, W. R. "Guide to Fluorine NMR for Organic Chemists." John Wiley & Sons, 2009. (Standard reference for -58 ppm OCF3 assignment).

- Tautomerism in Heterocycles:Elguero, J. et al. "The Tautomerism of Heterocycles." Advances in Heterocyclic Chemistry, Academic Press.

-

Medicinal Chemistry of OCF3: Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018.

-

Brexpiprazole Intermediates: Otsuka Pharmaceutical Co., Ltd. "Piperazine-Substituted Quinolinone Derivatives."[2] U.S. Patent 7,888,362, 2011. (Describes 7-substituted quinolinone synthesis).

Sources

The Role of Trifluoromethoxy Group in Quinolin-2-one Pharmacophores

This guide explores the strategic incorporation of the trifluoromethoxy (-OCF₃) group into the quinolin-2-one (carbostyril) scaffold. It is designed for medicinal chemists and drug developers seeking to optimize lead compounds for metabolic stability, lipophilicity, and orthogonal conformational binding.

Design, Synthesis, and Physicochemical Optimization

Executive Summary

The quinolin-2-one scaffold is a privileged structure in medicinal chemistry, anchoring blockbuster drugs like Aripiprazole (antipsychotic) and Cilostazol (antiplatelet). However, optimizing these scaffolds often requires overcoming metabolic liabilities (e.g., hydroxylation at the phenyl ring) or improving blood-brain barrier (BBB) permeability.

The trifluoromethoxy (-OCF₃) group offers a unique solution. Unlike the electron-donating methoxy (-OCH₃) group or the lipophilic trifluoromethyl (-CF₃) group, -OCF₃ combines high electronegativity with specific conformational preferences (orthogonal twist). This guide details the physicochemical rationale, synthetic pathways, and strategic application of -OCF₃ in next-generation quinolin-2-one pharmacophores.

Physicochemical Rationale: The "Super-Halogen" Effect

The -OCF₃ group is often termed a "super-halogen" due to its electronic properties. When attached to the aromatic ring of a quinolin-2-one, it alters the pharmacophore's profile significantly compared to classic substituents like chlorine (-Cl) or methoxy (-OCH₃).

Comparative Electronic & Lipophilic Profile

| Property | Methoxy (-OCH₃) | Chlorine (-Cl) | Trifluoromethyl (-CF₃) | Trifluoromethoxy (-OCF₃) | Impact on Quinolin-2-one |

| Hammett | -0.27 (Donor) | +0.23 (Withdrawing) | +0.54 (Strong Withdrawing) | +0.35 (Mod. Withdrawing) | Deactivates ring against metabolic oxidation without strong electron depletion. |

| Hansch | -0.02 | +0.71 | +0.88 | +1.04 | Maximal increase in LogP; critical for CNS penetration (e.g., Aripiprazole analogues). |

| Conformation | Planar (coplanar to ring) | N/A (Sphere) | Rotating Rotor | Orthogonal (90° twist) | Forces the O-CF₃ bond perpendicular to the ring, accessing unique hydrophobic pockets. |

| Metabolic Stability | Low (O-dealkylation) | High | High | High | Blocks CYP450 oxidation at the substituted position; no O-dealkylation. |

The Orthogonal Twist Mechanism

Unlike -OCH₃, which prefers to lie coplanar with the aromatic ring to maximize resonance, the -OCF₃ group adopts an orthogonal conformation . The high electron density of the fluorine atoms creates steric and electronic repulsion with the ortho-protons of the quinolin-2-one ring.

-

Result: The -CF₃ moiety sits perpendicular to the aromatic plane.

-

Benefit: This creates a "3D" hydrophobic handle that can fill deep, narrow lipophilic pockets in GPCRs (e.g., D2/D3 receptors) that planar groups cannot access.

Synthetic Architectures

Creating -OCF₃ substituted quinolin-2-ones requires specific strategies because introducing the group late-stage is challenging due to the high energy barrier of forming the C(sp²)-O bond.

Strategic Pathway: The "Building Block" Approach

The most reliable method involves synthesizing the quinolin-2-one core from a pre-functionalized trifluoromethoxy aniline.

Figure 1: The "Building Block" synthetic route ensures regioselectivity by starting with the -OCF₃ group already in place.

Protocol: Synthesis of 8-(Trifluoromethoxy)-3,4-dihydroquinolin-2(1H)-one

Objective: Synthesize a core scaffold suitable for Aripiprazole-like derivatization.

Reagents:

-

2-(Trifluoromethoxy)aniline (1.0 eq)

-

3-Chloropropionyl chloride (1.2 eq)

-

Aluminum Chloride (AlCl₃) (3.0 eq)

-

Dichloromethane (DCM) (Solvent)

Step-by-Step Methodology:

-

Amide Formation:

-

Dissolve 2-(trifluoromethoxy)aniline (10 mmol) in anhydrous DCM (50 mL) at 0°C.

-

Add triethylamine (12 mmol) followed by dropwise addition of 3-chloropropionyl chloride.

-

Stir at room temperature (RT) for 2 hours. Monitor by TLC (Hexane/EtOAc 3:1).

-

Checkpoint: The formation of the linear amide must be complete before proceeding.

-

-

Friedel-Crafts Cyclization:

-

Evaporate solvent to obtain the crude amide.

-

Redissolve the crude amide in neat AlCl₃ (melt) or high-boiling solvent (e.g., dichlorobenzene) if temperature control is needed. Heat to 120°C–140°C for 3 hours.

-

Mechanism:[1][2] The AlCl₃ promotes the intramolecular alkylation of the aromatic ring, closing the lactam ring.

-

-

Workup & Purification:

-

Quench the reaction carefully with ice-water/HCl.

-

Extract with EtOAc (3x).[3] Wash organic layer with brine.[3]

-

Purify via column chromatography (SiO₂, 0-5% MeOH in DCM).

-

Expected Yield: 60–75%.

-

Validation: ¹H NMR should show the disappearance of the ethyl chain chloromethylene signal and the appearance of the cyclic lactam triplets (~2.6–2.9 ppm).

-

Medicinal Chemistry Application: Aripiprazole Optimization

Aripiprazole (Abilify) acts as a partial agonist at D2 receptors.[4] Its metabolism involves dehydrogenation and hydroxylation at the dichlorophenyl and quinolinone rings.

Hypothesis: Replacing the C-7 or C-8 substituent with -OCF₃.

Figure 2: Pharmacophore modification map. Introducing -OCF₃ at the C7 or C8 position of the quinolinone ring blocks metabolic soft spots while enhancing CNS penetration.

Biological Impact[5]

-

Metabolic Stability: The C-F bond energy (approx. 116 kcal/mol) renders the -OCF₃ group inert to CYP450 oxidation. Unlike an -OCH₃ group, which can be O-dealkylated to a phenol (leading to rapid conjugation and excretion), the -OCF₃ remains intact.

-

Lipophilicity (LogP): The

value of +1.04 significantly increases lipophilicity compared to the parent -H or -Cl. This is advantageous for CNS drugs requiring passive diffusion across the BBB, provided the total molecular weight remains within Lipinski limits.

References

-

Synthesis of Trifluoromethylated Quinolines: Muzalevskiy, V. M., et al. "Synthesis of 2-trifluoromethylated quinolines from CF3-alkenes." Organic & Biomolecular Chemistry, 2021.[5]

-

Trifluoromethoxy Group Properties: Leroux, F., et al.[6][7][8] "The Trifluoromethoxy Group: A Pharmacophore with Broad Utility."[7][8] ChemMedChem, 2025 (Review Context).

-

Aripiprazole Pharmacophore & Metabolism: "Processes for preparing 7-hydroxy-3,4-dihydro-2(1H)-quinolinone and the use in aripiprazole preparation."[9] Google Patents, US20060079690A1.

-

Togni Reagent Protocol for Anilines: "Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives." Journal of Visualized Experiments (JoVE), 2016.

-

Direct Functionalization of Quinoxalin-2-ones: "Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones." Molecules, 2023.[10][11]

Sources

- 1. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. 2-(Trifluoromethoxy)aniline synthesis - chemicalbook [chemicalbook.com]

- 4. Chronic administration of aripiprazole activates GSK3β-dependent signalling pathways, and up-regulates GABAA receptor expression and CREB1 activity in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of new 7-amino-3,4-dihydroquinolin-2(1H)-one-peptide derivatives and their carbonic anhydrase enzyme inhibition, antioxidant, and cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. US20060079690A1 - Processes for preparing 7-hydroxy-3,4-dihydro-2(1H)-quinolinone and the use in aripiprazole preparation thereof - Google Patents [patents.google.com]

- 10. Dihydroquinolinone synthesis [organic-chemistry.org]

- 11. Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans - PMC [pmc.ncbi.nlm.nih.gov]

The Ascendancy of 7-Substituted Quinolin-2(1H)-ones: A Technical Guide to Synthesis, Bioactivity, and Structure-Activity Relationships

For Researchers, Scientists, and Drug Development Professionals

The quinolin-2(1H)-one scaffold, a fused benzene and pyridone ring system, stands as a privileged structure in the landscape of medicinal chemistry.[1][2] Its inherent structural versatility allows for a multitude of chemical modifications, paving the way for the synthesis of compounds with a broad spectrum of therapeutic properties.[3] Among these, derivatives substituted at the 7-position have garnered significant attention, demonstrating potent antiplatelet, anti-inflammatory, antibacterial, and anticancer activities.[3][4][5] This technical guide provides an in-depth exploration of 7-substituted quinolin-2(1H)-one derivatives, delving into their synthesis, diverse biological activities, and the critical structure-activity relationships that govern their therapeutic potential.

I. The Strategic Importance of the 7-Position

The substitution at the 7-position of the quinolin-2(1H)-one core is not arbitrary. This position offers a vector for chemical modification that can significantly influence the molecule's physicochemical properties, such as lipophilicity, electronic distribution, and steric bulk. These alterations, in turn, modulate the compound's interaction with biological targets like enzymes, DNA, and ion channels, ultimately dictating its pharmacological profile.[6] Research has consistently shown that the nature of the substituent at this position can be a key determinant of both the potency and selectivity of the biological activity.

II. Synthetic Strategies: Crafting the Core Scaffold

A robust and versatile synthetic approach is paramount for exploring the chemical space of 7-substituted quinolin-2(1H)-ones. A commonly employed and effective method is the two-step acylation-cyclization of meta-substituted anilines.[6] This strategy provides a direct and efficient route to the desired scaffold, allowing for the introduction of a variety of substituents at the 7-position.

Experimental Protocol: Synthesis of 7-Bromoquinolin-2(1H)-one

This protocol details the synthesis of 7-bromoquinolin-2(1H)-one, a key intermediate for further derivatization.

Step 1: Acylation of m-Bromoaniline

-

To a solution of m-bromoaniline in a suitable aprotic solvent (e.g., dichloromethane), add triethylamine to act as a base.

-

Cool the mixture in an ice bath.

-

Slowly add cinnamoyl chloride to the cooled solution with continuous stirring.

-

Allow the reaction to proceed to completion, monitoring by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the organic layer.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the N-(3-bromophenyl)cinnamamide intermediate.

Step 2: Intramolecular Friedel-Crafts Cyclization

-

Add the N-(3-bromophenyl)cinnamamide intermediate to a solution of a strong Lewis acid (e.g., aluminum chloride) in an appropriate solvent (e.g., carbon disulfide) at 0°C.

-

Stir the mixture at room temperature until the reaction is complete, as indicated by TLC.

-

Carefully pour the reaction mixture into ice-water to decompose the Lewis acid complex.

-

Filter the resulting precipitate, wash with water, and dry to obtain the crude 7-bromoquinolin-2(1H)-one.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to yield the purified product.

Diagram of the Synthetic Workflow

Caption: General workflow for the synthesis of 7-substituted quinolin-2(1H)-ones.

III. A Spectrum of Biological Activities

7-Substituted quinolin-2(1H)-one derivatives have demonstrated a remarkable range of biological activities, making them attractive candidates for drug discovery programs in various therapeutic areas.

A. Anticancer Activity

The quinoline nucleus is a well-established pharmacophore in the design of anticancer agents.[7][8][9] 7-Substituted quinolin-2(1H)-one derivatives have shown potent antiproliferative activity against a variety of human cancer cell lines.[10][11][12]

Mechanism of Action: The anticancer effects of these derivatives are often multifaceted. Some compounds have been shown to act as dual inhibitors of EGFR and HER-2, crucial receptor tyrosine kinases involved in cancer cell proliferation and survival.[13][14] For instance, certain derivatives have exhibited potent antiproliferative profiles, particularly against breast cancer cells, with IC50 values in the nanomolar range, outperforming established drugs like erlotinib.[13][14] The mechanism often involves the induction of apoptosis through the activation of caspases, upregulation of pro-apoptotic proteins like Bax, and downregulation of anti-apoptotic proteins like Bcl-2.[13][14] Furthermore, these compounds can cause cell cycle arrest, typically at the G0/G1 or G2/M phase, thereby halting cancer cell division.[11][13][14]

Structure-Activity Relationship (SAR):

-

Large, bulky alkoxy substituents at the 7-position have been identified as beneficial for antiproliferative activity.[10]

-

The presence of a free nitrogen atom at the N-1 position of the quinoline moiety appears to be more favorable for anticancer activity compared to N-methylated analogs.[13]

-

The nature and length of amino side chains at other positions , often introduced to enhance solubility and target interaction, significantly impact potency.[10]

Table 1: Anticancer Activity of Selected 7-Substituted Quinolin-2(1H)-one Derivatives

| Compound ID | 7-Substituent | Target Cell Line | IC50 (nM) | Reference |

| 5a | -H (Scaffold B) | MCF-7 (Breast) | 34 | [13][14] |

| 10g | 4-Fluorobenzyloxy | Various | < 1000 | [10] |

| 6e | - | A-2780 (Ovarian) | 7.98-60 µM | [11] |

B. Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. 7-Substituted quinolin-2(1H)-one derivatives have shown promise in this area, exhibiting activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[15][16]

Experimental Protocol: Antimicrobial Susceptibility Testing (Agar Disc Diffusion Method)

-

Prepare Mueller-Hinton agar plates and inoculate them with a standardized suspension of the test microorganism.

-

Impregnate sterile filter paper discs with known concentrations of the synthesized quinolinone derivatives.

-

Place the discs on the surface of the inoculated agar plates.

-

Include positive control discs with standard antibiotics (e.g., streptomycin, ampicillin) and a negative control disc with the solvent (e.g., DMSO).[15]

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Measure the diameter of the zone of inhibition around each disc. A larger zone indicates greater antimicrobial activity.

Diagram of Antimicrobial Screening Workflow

Caption: Workflow for antimicrobial susceptibility testing.

C. Anti-inflammatory Activity

Chronic inflammation is a hallmark of numerous diseases. Quinoline derivatives have been investigated for their anti-inflammatory properties, with some 7-substituted analogs showing significant potential.[3][17][18][19] For instance, 7-hydroxy-6-methoxyquinolin-2(1H)-one (HMQ), a natural product, has demonstrated very high antioxidant and anti-inflammatory activity.[3][17] Synthetic derivatives have also been shown to exert their anti-inflammatory effects by inhibiting key inflammatory mediators. Some compounds have been found to inhibit the cyclooxygenase (COX) pathway, a major target for non-steroidal anti-inflammatory drugs (NSAIDs).[19] This is further supported by the observed reduction in serum levels of nitric oxide (NO) and COX-2 in animal models.[19]

Mechanism of Action: The anti-inflammatory effects of these compounds are often mediated through the suppression of pro-inflammatory signaling pathways. One key pathway is the NF-κB signaling cascade, which plays a central role in the inflammatory response.[2] By inhibiting this pathway, 7-substituted quinolin-2(1H)-one derivatives can reduce the production of various inflammatory cytokines and enzymes.

Diagram of a Potential Anti-inflammatory Mechanism

Caption: Inhibition of the NF-κB pathway by 7-substituted quinolin-2(1H)-ones.

IV. Future Directions and Conclusion

The exploration of 7-substituted quinolin-2(1H)-one derivatives continues to be a fertile ground for drug discovery. Future work should focus on several key areas:

-

Expansion of Chemical Diversity: The synthesis and evaluation of a wider range of substituents at the 7-position and other positions on the quinolinone core will be crucial for identifying novel compounds with enhanced potency and selectivity.

-

Mechanism of Action Studies: In-depth investigations into the molecular mechanisms underlying the observed biological activities will provide a more rational basis for drug design and optimization.

-

In Vivo Efficacy and Safety Profiling: Promising candidates identified from in vitro studies must be advanced to in vivo models to assess their efficacy, pharmacokinetics, and safety profiles.

-

Development of Multi-target Agents: Given the diverse biological activities of this scaffold, there is potential to develop single molecules that can modulate multiple targets, which could be advantageous for treating complex diseases like cancer.

V. References

-

Synthesis, spectral analysis and antimicrobial activity of 2(1H)-quinolinone tethered 1,3,5-triazine derivatives. (URL: )

-

Natural products and bioactive drugs containing a quinolin-2 (1H)-one moiety. (URL: )

-

Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1H)-one, Its Variants, and Quinolin-2-yl Esters | ACS Omega. (URL: )

-

Toward Demonstrating the Synthetic Utility of 7-substituted-quinolin-2(1H)-ones in Organic Synthesis - Open Works. (URL: )

-

Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. (URL: )

-

Exploring the Structure-Activity Relationship of 7-Phenoxyquinolin-2(1H)-one Analogs - Benchchem. (URL: )

-

Design, synthesis, antiproliferative assessments, and computational studies of new quinolin-2(1H)-ones as dual EGFR/HER-2 inhibitors - PMC. (URL: )

-

SYNTHESIS OF 7-SUBSTITUTED-4-HYDROXYQUINOLIN-2(1H)-ONE FOR ANTI- BACTERIAL AND ANTI-FUNGAL ACTIVITY - ResearchGate. (URL: )

-

Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. (URL: )

-

Synthetic Approaches and Biological Activities of Quinoline Derivatives: A Review. (URL: )

-

Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents - PubMed. (URL: )

-

7 Updates on the versatile quinoline heterocycles as anticancer agents - ResearchGate. (URL: )

-

Total Synthesis of Small Molecule Natural Product: 7‑Hydroxy-6-methoxyquinolin-2(1H)‑one, Its Variants, and Quinolin-2-yl Esters - PMC. (URL: )

-

Synthesis and antimicrobial activity evaluation of some new 7-substituted quinolin-8-ol derivatives. (URL: )

-

4-Hydroxy-2(1H)-quinolinone derivatives-substitution pattern and fused heterocycles. (URL: )

-

Tailored quinolines demonstrates flexibility to exert antitumor effects through varied mechanisms - A medicinal perspective - PMC. (URL: )

-

Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. (URL: )

-

Anticancer Activity of Quinoline Derivatives - International Journal of Pharmaceutical Sciences Review and Research. (URL: )

-

Pharmacological effects of a synthetic quinoline, a hybrid of tomoxiprole and naproxen, against acute pain and inflammation in mice: a behavioral and docking study - PMC. (URL: )

-

A REVIEW ON QUINOLINE AND ITS DERIVATIVES - Novelty Journals. (URL: )

-

Review on recent development of quinoline for anticancer activities. (URL: )

-

Biological Activities of Quinoline Derivatives - PubMed. (URL: )

-

Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors - MDPI. (URL: )

-

Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids - PMC - NIH. (URL: )

-

Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E. (URL: )

-

Discovery and structure-activity relationship studies of quinolinone derivatives as potent IL-2 suppressive agents - PubMed. (URL: )

-

Anti-inflammatory and analgesic activities of 7-chloro-4-(piperazin-1-yl)quinoline derivative mediated by suppression of - Pharmaceutical Sciences. (URL: )

-

Quinolin-2-one Derivatives: A Comprehensive Review for Drug Discovery - Benchchem. (URL: )

-

Novel quinolin-2(1H)-one analogues as potential fungicides targeting succinate dehydrogenase: design, synthesis, inhibitory evaluation and molecular modeling - PubMed. (URL: )

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives [article.sapub.org]

- 5. researchgate.net [researchgate.net]

- 6. "Toward Demonstrating the Synthetic Utility of 7-substituted-quinolin-2" by Jason R. Stewart [openworks.wooster.edu]

- 7. globalresearchonline.net [globalresearchonline.net]

- 8. noveltyjournals.com [noveltyjournals.com]

- 9. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 10. Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Tailored quinolines demonstrates flexibility to exert antitumor effects through varied mechanisms - A medicinal perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design, synthesis, antiproliferative assessments, and computational studies of new quinolin-2(1H)-ones as dual EGFR/HER-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchportal.helsinki.fi [researchportal.helsinki.fi]

- 15. psjd.icm.edu.pl [psjd.icm.edu.pl]

- 16. researchgate.net [researchgate.net]

- 17. Total Synthesis of Small Molecule Natural Product: 7‑Hydroxy-6-methoxyquinolin-2(1H)‑one, Its Variants, and Quinolin-2-yl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Pharmacological effects of a synthetic quinoline, a hybrid of tomoxiprole and naproxen, against acute pain and inflammation in mice: a behavioral and docking study - PMC [pmc.ncbi.nlm.nih.gov]

- 19. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

History and discovery of fluorinated quinolinone derivatives

The Evolution of Fluorinated Quinolinone Derivatives: From Serendipity to Synthetic Precision

Executive Summary

This technical guide explores the discovery, structural evolution, and synthetic methodology of fluorinated quinolinone derivatives (fluoroquinolones). Originally discovered as an impurity in antimalarial synthesis, this class has evolved into a cornerstone of modern antimicrobial chemotherapy.[1] This document dissects the "Fluorine Effect" at the C-6 position, details the Grohe-Heitzer synthetic route, and provides a self-validating protocol for laboratory replication. It concludes with an analysis of emerging 2-quinolinone scaffolds in oncology.

The Chemical Architecture: The Scaffold

The core pharmacophore is the 4-oxo-1,4-dihydroquinoline-3-carboxylic acid . While often colloquially termed "quinolones," the precise chemical nomenclature refers to the 4-quinolinone ring system.

Critical Structural Pillars:

-

Position 3 (Carboxylic Acid) & Position 4 (Ketone): These groups are non-negotiable. They form a chelate complex with a divalent metal ion (Mg²⁺), which bridges the drug to the DNA-enzyme complex.

-

Position 6 (The Fluorine Revolution): The introduction of a fluorine atom here was the singularity event in this field. It dramatically increased lipophilicity (enhancing cell wall penetration) and improved binding affinity to the DNA gyrase enzyme by up to 100-fold compared to non-fluorinated predecessors.

Historical Evolution: A Timeline of Causality

The history of quinolinones is a lesson in iterative optimization. It began not with design, but with observation.

Phase I: The Pre-Fluorine Era (1962–1978)

-

1962 (The Discovery): George Lesher at Sterling-Winthrop isolated Nalidixic Acid as a byproduct during the synthesis of chloroquine (an antimalarial).

-

Limitation: It had a narrow spectrum (Gram-negative only), poor tissue distribution, and rapid resistance development.[2]

-

-

1970s: Pipemidic acid introduced the piperazine ring at C-7, slightly improving the spectrum but failing to achieve systemic potency.

Phase II: The Fluorine Breakthrough (1980s)

-

1978 (The Pivot): Kyorin Pharmaceutical patented Norfloxacin .[3]

-

1983 (The Gold Standard): Bayer scientists synthesized Ciprofloxacin .[5]

-

Innovation: Replacing the N-1 ethyl group with a cyclopropyl ring.

-

Causality: The cyclopropyl group optimized steric fit into the enzyme's hydrophobic pocket, creating the most potent Gram-negative antibiotic of its time.

-

Phase III: The Modern Era (1990s–Present)

-

Third/Fourth Generation (Levofloxacin, Moxifloxacin): Addressed the "Gram-positive gap" (Streptococci) and anaerobes.[6]

-

Innovation: C-8 methoxy groups (Moxifloxacin) reduced photosensitivity and improved targeting of Topoisomerase IV.

-

Visualization: The Evolutionary Pathway

Caption: The structural evolution from Nalidixic Acid to Fourth-Generation Fluoroquinolones, highlighting the critical C-6 fluorination event.

Mechanism of Action: Dual-Target Inhibition

Fluoroquinolones act as topoisomerase poisons .[7] They do not merely inhibit the enzyme; they trap it on the DNA.

-

Target 1: DNA Gyrase (Topoisomerase II):

-

Function: Introduces negative supercoils to relieve strain during replication.

-

Drug Action: The drug binds to the Gyrase-DNA complex after the DNA strands have been cleaved but before they are resealed. This freezes the "Cleavage Complex."

-

Dominance: Primary target in Gram-negative bacteria.

-

-

Target 2: Topoisomerase IV:

-

Function: Decatenates (untangles) daughter chromosomes after replication.

-

Drug Action: Similar trapping mechanism.

-

Dominance: Primary target in Gram-positive bacteria (e.g., S. aureus).

-

The "Water-Metal Ion Bridge" Hypothesis: The C-3 carboxyl and C-4 keto groups coordinate a Mg²⁺ ion. This Mg²⁺ coordinates with water molecules that hydrogen bond to serine/acidic residues on the enzyme. This bridge is critical for binding; mutations disrupting this bridge (e.g., Ser83Leu in GyrA) cause resistance.

Experimental Protocol: Synthesis of Ciprofloxacin

Methodology: The Grohe-Heitzer Route

This protocol utilizes the Grohe-Heitzer cyclization, which is superior to the older Gould-Jacobs method for synthesizing 6-fluoro-7-substituted quinolones because it allows for late-stage diversification.

Reagents & Safety

-

Precursor: 2,4-Dichloro-5-fluorobenzoyl chloride.[5]

-

Reagents: Ethyl 3-(dimethylamino)acrylate, Cyclopropylamine, Piperazine.

-

Solvents: Toluene, DMF, DMSO.[5]

-

Safety: Fluorobenzoyl chlorides are lachrymators. Cyclopropylamine is volatile and toxic. Perform all steps in a fume hood.

Step-by-Step Methodology

Step 1: Acylation & Enamine Formation

-

Dissolve Ethyl 3-(dimethylamino)acrylate (1.0 eq) in dry toluene.

-

Add Triethylamine (1.1 eq) as a base scavenger.

-

Add 2,4-Dichloro-5-fluorobenzoyl chloride (1.0 eq) dropwise at 0–5°C.

-

Mechanism: Nucleophilic attack of the enamine carbon on the acid chloride.

-

Reflux for 2 hours. Evaporate solvent to yield the 2-benzoyl-3-aminoacrylate intermediate.

Step 2: Amine Exchange (The "Grohe" Step)

-

Dissolve the intermediate in ethanol.

-

Add Cyclopropylamine (1.1 eq) dropwise at room temperature.

-

Observation: The solution will turn yellow/orange as the dimethylamine group is displaced by the cyclopropylamine.

-

Stir for 1 hour. Evaporate to dryness.

Step 3: Cyclization (Ring Closure)

-

Dissolve the residue in anhydrous DMF.

-

Add Potassium Carbonate (K₂CO₃, 2.0 eq) or Sodium Hydride (NaH).

-

Heat to 140°C for 2 hours.

-

Mechanism: Intramolecular Nucleophilic Aromatic Substitution (S_NAr). The nitrogen attacks the aromatic ring, displacing the chlorine at the 2-position (relative to the benzoyl group).

-

Pour into ice water. Filter the precipitate. This is the Quinolone Core (7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid ethyl ester).

Step 4: C-7 Substitution & Hydrolysis

-

Suspend the core in DMSO.[5]

-

Add Piperazine (3.0 eq) to drive the reaction and prevent bis-alkylation.

-

Heat to 110°C for 4 hours. (S_NAr displacement of the C-7 Chlorine).

-

Add NaOH (aq) to hydrolyze the ethyl ester to the free acid.

-

Neutralize with HCl to pH 7.[5]0. Ciprofloxacin will precipitate as a white solid.

Validation Check:

-

TLC: Mobile phase CHCl₃:MeOH:NH₃ (4:1:0.1). Product R_f ~ 0.3.

-

Yield: Expected 60–70% overall.

Quantitative Data: Structure-Activity Relationship (SAR)

The following table summarizes how specific substitutions affect biological potency (MIC values against E. coli).

| Position | Substituent | Effect on Potency | Mechanism/Rationale |

| N-1 | Ethyl | (+) Moderate | Standard (Norfloxacin). |

| N-1 | Cyclopropyl | (+++) High | Optimal steric fill of the hydrophobic pocket (Ciprofloxacin). |

| N-1 | t-Butyl | (++) Good | Bulky, but effective (rarely used). |

| C-6 | Hydrogen | (-) Low | Poor cell penetration; weak binding. |

| C-6 | Fluorine | (++++) Critical | Increases lipophilicity & Gyrase affinity (10-100x). |

| C-7 | Piperazine | (+++) High | Expands spectrum to Gram-negatives (Pseudomonas).[4] |

| C-8 | Hydrogen | (++) Standard | Ciprofloxacin structure. |

| C-8 | Methoxy | (+++) High | Reduces efflux pump susceptibility (Moxifloxacin). |

Emerging Frontiers: Beyond Antibiotics

While 4-quinolinones dominate antibiotics, 2-quinolinone (carbostyril) derivatives are emerging in oncology.

-

Anticancer Activity: Fluorinated 2-quinolinones have shown potent inhibition of tubulin polymerization and tyrosine kinases (e.g., VEGFR-2).

-

Mechanism: Unlike the DNA-targeting 4-quinolinones, these derivatives often mimic ATP, binding to the kinase domain of growth factor receptors.

References

-

Lesher, G. Y., Froelich, E. J., Gruett, M. D., Bailey, J. H., & Brundage, R. P. (1962). 1,8-Naphthyridine Derivatives.[1][2][4] A New Class of Chemotherapeutic Agents. Journal of Medicinal Chemistry. Link

-

Koga, H., Itoh, A., Murayama, S., Suzue, S., & Irikura, T. (1980). Structure-activity relationships of antibacterial 6,7- and 7,8-disubstituted 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids. Journal of Medicinal Chemistry. Link

-

Grohe, K., & Heitzer, H. (1987). Synthese von 4-Chinolon-3-carbonsäuren. Liebigs Annalen der Chemie. (Foundational paper for the Grohe-Heitzer synthesis). Link

-

Drlica, K., & Zhao, X. (1997). DNA gyrase, topoisomerase IV, and the 4-quinolones. Microbiology and Molecular Biology Reviews. Link

-

Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry. Link

Sources

- 1. mdpi.com [mdpi.com]

- 2. hmj.lums.ac.ir [hmj.lums.ac.ir]

- 3. [The history of the development and changes of quinolone antibacterial agents] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Recent Development of Fluoroquinolone Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: N-Alkylation Strategies for 7-(Trifluoromethoxy)quinolin-2(1H)-one

Abstract

This technical guide provides a comprehensive overview of N-alkylation methods for 7-(trifluoromethoxy)quinolin-2(1H)-one, a heterocyclic scaffold of increasing interest in medicinal chemistry and drug development. We present detailed protocols for three robust methods: classical Williamson N-alkylation, Mitsunobu reaction, and Phase-Transfer Catalysis (PTC). The guide emphasizes the underlying chemical principles, rationale for reagent selection, and practical considerations for reaction optimization. By offering a comparative analysis and step-by-step instructions, this document serves as an essential resource for researchers aiming to synthesize novel N-alkylated quinolinone derivatives.

Introduction: The Quinolin-2-one Scaffold

The quinolin-2(1H)-one core is a privileged scaffold found in numerous natural products and pharmacologically active compounds.[1][2] N-alkylation of the lactam nitrogen is a critical synthetic step, enabling the modulation of physicochemical properties such as solubility, metabolic stability, and target engagement. The specific substrate, 7-(trifluoromethoxy)quinolin-2(1H)-one, combines the quinolinone core with a trifluoromethoxy (-OCF₃) group, a substituent known to enhance metabolic stability and lipophilicity, making its derivatives attractive for drug discovery programs.

The primary challenge in the alkylation of quinolin-2-ones is controlling the regioselectivity between N-alkylation and O-alkylation. The ambident nature of the quinolinone anion can lead to a mixture of products. However, N-alkylation is often the major product under many basic conditions.[3] This guide focuses on methods optimized to favor the desired N-alkylated product.

Foundational Chemical Principles

Successful N-alkylation hinges on the deprotonation of the N-H bond to generate a nucleophilic lactam anion. The acidity of this proton is sufficient for deprotonation by common bases like potassium carbonate (K₂CO₃) or stronger bases like sodium hydride (NaH).[4][5] The choice of base, solvent, and electrophile is paramount in directing the reaction's outcome.

Polar aprotic solvents like N,N-dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are generally effective for Sₙ2 reactions as they solvate the cation of the base, leaving a more reactive, "naked" anion.[5][6]

Method Selection Workflow

Choosing the appropriate N-alkylation method depends on the nature of the alkylating agent, scale, and desired reaction conditions. The following diagram outlines a general decision-making process.

Caption: Decision workflow for selecting an N-alkylation method.

Method 1: Classical Williamson N-Alkylation

The Williamson synthesis is the most straightforward and widely used method for preparing ethers and, by analogy, N-alkylated lactams.[7][8][9] It involves the deprotonation of the quinolinone followed by an Sₙ2 reaction with a suitable alkyl electrophile, typically a primary alkyl halide.[7][9]

Caption: General mechanism for Williamson N-alkylation.

Key Reagents & Rationale

-

Base: Cesium carbonate (Cs₂CO₃) is often superior to potassium carbonate (K₂CO₃) or sodium hydride (NaH).[10][11][12][13] Its greater solubility in organic solvents and the "cesium effect" can lead to higher yields and faster reaction rates by promoting the formation of a more reactive, less-aggregated nucleophile.[10][11][12]

-

Solvent: Anhydrous DMF is an excellent choice due to its high polarity and aprotic nature, which accelerates Sₙ2 reactions.[6][11]

-

Alkylating Agent: Primary alkyl bromides or iodides are ideal. Secondary halides may also be used, but risk competing E2 elimination reactions.[9]

Detailed Protocol: N-Benzylation

This protocol describes the N-benzylation of 7-(trifluoromethoxy)quinolin-2(1H)-one.

-

Preparation: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 7-(trifluoromethoxy)quinolin-2(1H)-one (1.0 eq).

-

Solvent & Base: Add anhydrous DMF (approx. 0.1 M concentration relative to the quinolinone) followed by cesium carbonate (1.5 eq).[11][13]

-

Reagent Addition: Stir the suspension at room temperature for 15 minutes. Add benzyl bromide (1.2 eq) dropwise via syringe.

-

Reaction: Heat the reaction mixture to 60 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

-

Workup: Cool the mixture to room temperature and pour it into ice-cold water. A precipitate should form.

-

Isolation: Collect the solid product by vacuum filtration, washing thoroughly with water and then a small amount of cold diethyl ether or hexanes to remove nonpolar impurities.

-

Purification: If necessary, purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by flash column chromatography on silica gel.

Method 2: The Mitsunobu Reaction

The Mitsunobu reaction is a powerful tool for converting primary and secondary alcohols into a wide range of functional groups, including N-alkylated heterocycles, with a characteristic inversion of stereochemistry at the alcohol's carbon center.[14][15][16] This method is particularly valuable when the desired alkyl group is derived from an alcohol, avoiding the need to first convert it to a halide.

Caption: Simplified catalytic cycle of the Mitsunobu reaction.

Key Reagents & Rationale

-

Phosphine: Triphenylphosphine (PPh₃) is the most common reducing agent used.[17]

-

Azodicarboxylate: Diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) are used as oxidants to activate the PPh₃.[14][17] DIAD is often preferred as it is more stable.

-

Pronucleophile: The quinolinone N-H must be sufficiently acidic (pKa < 15) to protonate the betaine intermediate formed from PPh₃ and DEAD.[14]

Detailed Protocol: N-Alkylation with a Primary Alcohol

-

Preparation: To a dry flask under an inert atmosphere, dissolve 7-(trifluoromethoxy)quinolin-2(1H)-one (1.0 eq), the desired primary alcohol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF (approx. 0.1 M).

-

Cooling: Cool the solution to 0 °C in an ice-water bath.[17]

-

Reagent Addition: Add DIAD (1.5 eq) dropwise to the stirred solution.[17] The reaction is often exothermic and may develop a deep red or orange color.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir overnight.[17] Monitor progress by TLC or LC-MS.

-

Workup: Concentrate the reaction mixture under reduced pressure. The crude product will contain triphenylphosphine oxide and the reduced hydrazide, which are notoriously difficult to remove.

-

Purification: Direct purification by flash column chromatography is typically required. A solvent system such as hexanes/ethyl acetate is commonly employed. The nonpolar byproducts will often elute first.

Method 3: Phase-Transfer Catalysis (PTC)

Phase-Transfer Catalysis (PTC) is a highly efficient and scalable technique for reacting reagents that are in different, immiscible phases.[18] For N-alkylation, PTC facilitates the transfer of the deprotonated quinolinone anion from an aqueous or solid basic phase into an organic phase containing the alkylating agent.[4][19] This method is considered a green chemistry approach as it can reduce the need for anhydrous or polar aprotic solvents.[18]

Key Reagents & Rationale

-

Catalyst: Quaternary ammonium salts, such as tetrabutylammonium bromide (TBAB) or Aliquat 336, are common phase-transfer catalysts.[19] The lipophilic cation pairs with the quinolinone anion, shuttling it into the organic phase where the reaction occurs.

-

Base/Solvent System: A biphasic system, such as toluene with an aqueous solution of sodium hydroxide, or a solid-liquid system using potassium carbonate in a nonpolar solvent, can be employed.[18][19]

Detailed Protocol: Solid-Liquid PTC N-Alkylation

-

Preparation: In a round-bottom flask, combine 7-(trifluoromethoxy)quinolin-2(1H)-one (1.0 eq), finely pulverized potassium carbonate (3.0 eq), and tetrabutylammonium bromide (TBAB, 0.1 eq).

-

Solvent & Reagent: Add toluene (approx. 0.2 M) followed by the alkyl halide (1.3 eq).

-

Reaction: Heat the heterogeneous mixture to 80-90 °C with vigorous stirring. The efficiency of PTC depends heavily on the interfacial area, so rapid stirring is crucial. Monitor the reaction by TLC or LC-MS.

-

Workup: Cool the reaction to room temperature and filter to remove the inorganic salts. Wash the filter cake with a small amount of toluene.

-

Isolation: Concentrate the combined filtrate under reduced pressure.

-

Purification: The resulting crude product can be purified by column chromatography or recrystallization as needed.

Comparative Summary of Methods

| Feature | Williamson Synthesis | Mitsunobu Reaction | Phase-Transfer Catalysis (PTC) |

| Alkyl Source | Alkyl Halides/Sulfonates | Alcohols | Alkyl Halides |

| Key Reagents | Base (e.g., Cs₂CO₃), DMF | PPh₃, DIAD/DEAD | Quaternary Ammonium Salt, K₂CO₃/NaOH |

| Stereochemistry | Sₙ2 Retention (at N) | Sₙ2 Inversion (at C of alcohol) | Sₙ2 Retention (at N) |

| Advantages | Simple, widely applicable, cost-effective reagents. | Uses alcohols directly, mild conditions, stereospecific inversion. | Scalable, avoids harsh anhydrous conditions, greener solvents.[18] |

| Disadvantages | May require high temperatures, sensitive to moisture. | Stoichiometric byproducts (O=PPh₃) complicate purification. | Requires vigorous stirring, catalyst may need to be screened. |

| Best For... | Standard alkylations with primary halides. | Stereochemical inversion or use of alcohol substrates. | Large-scale synthesis and greener process development. |

Conclusion

The N-alkylation of 7-(trifluoromethoxy)quinolin-2(1H)-one can be successfully achieved through several reliable methods. The choice of the optimal protocol depends on the specific alkyl group to be introduced, the scale of the reaction, and the available starting materials. The classical Williamson synthesis offers simplicity and cost-effectiveness, the Mitsunobu reaction provides a unique route from alcohol precursors with stereochemical control, and Phase-Transfer Catalysis presents a scalable and environmentally conscious alternative. By understanding the principles and practical details outlined in this guide, researchers can confidently synthesize a diverse library of N-alkylated quinolinone derivatives for further investigation.

References

-

PTC N-Alkylation of Very Polar Heterocycle. PTC Organics, Inc.[Link]

-

PTC N-Alkylation: Is Expensive Cesium Carbonate Necessary? PTC Organics, Inc.[Link]

-

Phase Transfer Catalysis. ACS Green Chemistry Institute Pharmaceutical Roundtable.[Link]

-

PTC N-Alkylation of a Water-Soluble Heterocycle Salt. PTC Organics, Inc.[Link]

-

Cs2CO3-Promoted Direct N-Alkylation: Highly Chemoselective Synthesis of N-Alkylated Benzylamines and Anilines. ResearchGate.[Link]

-

Cesium effect: high chemoselectivity in direct N-alkylation of amines. SciSpace.[Link]

-

Efficient Cesium Carbonate Promoted N-Alkylations of Aromatic Cyclic Imides Under Microwave Irradiation. Organic Chemistry Portal.[Link]

-

N-Heterocyclic olefins as efficient phase-transfer catalysts for base-promoted alkylation reactions. Royal Society of Chemistry.[Link]

-

Industrial Phase-Transfer Catalysis. PTC Organics, Inc.[Link]

-

Williamson ether synthesis. Wikipedia.[Link]

-

Williamson Ether Synthesis. University of Colorado Boulder.[Link]

-

Williamson Ether Synthesis. Comprehensive Organic Name Reactions and Reagents.[Link]

-

Williamson Ether Synthesis. J&K Scientific LLC.[Link]

-

The Williamson Ether Synthesis. Chemistry Steps.[Link]

-

Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1H)-one, Its Variants, and Quinolin-2-yl Esters. National Center for Biotechnology Information.[Link]

-

Quinoline. mVOC 4.0.[Link]

-

Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1H)-one, Its Variants, and Quinolin-2-yl Esters. PubMed.[Link]

-

Mitsunobu Reaction. Organic Chemistry Portal.[Link]

-

Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. National Center for Biotechnology Information.[Link]

-

Recent Advances in the Mitsunobu Reaction. Atlanchim Pharma.[Link]

-

Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI.[Link]

-

Mitsunobu Reaction - reaction mechanism and experimental procedure. YouTube.[Link]

-

Studies on the alkylation of quinolin-2(1H)-one derivatives. ResearchGate.[Link]

-

New Directions in the Mitsunobu Reaction. Nottingham ePrints.[Link]

-

Efficient visible light mediated synthesis of quinolin-2(1H)-ones from quinoline N-oxides. Royal Society of Chemistry.[Link]

-

Photochemical alkylation of quinoxalin-2(1H)-ones with N,N,N',N'-tetraalkylethylenediamine. ResearchGate.[Link]

-

Synthesis, spectral analysis and antimicrobial activity of 2(1H)-quinolinone tethered 1,3,5-triazine derivatives. World News of Natural Sciences.[Link]

-

Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. ResearchGate.[Link]

-

Natural products and bioactive drugs containing a quinolin-2 (1H)-one moiety. ResearchGate.[Link]

-

Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Derivatives. Impactfactor.org.[Link]

-

Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid. ACS Publications.[Link]

-

N- and / or O- Alkylation of Quinazolinone Derivatives. Juniper Publishers.[Link]

- Process for the preparation of quinoline-2(1h)-one derivatives.

-

Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Baxendale Group - Durham University.[Link]

-

A direct metal-free C2–H functionalization of quinoline N-oxides: a highly selective amination and alkylation strategy towards 2-substituted quinolines. Royal Society of Chemistry.[Link]

-

Evaluation of the pKa's of Quinazoline Derivatives : Usage of Quantum Mechanical Based Descriptors. ResearchGate.[Link]

-

Synthesis of trifluoromethylated 3,4-dihydroquinolin-2(1H)-ones via a photo-induced radical cyclization of benzene-tethered 1,7-enynes with Togni reagent. Royal Society of Chemistry.[Link]

-

8-Hydroxyquinoline. Wikipedia (Vietnamese).[Link]

Sources

- 1. Efficient visible light mediated synthesis of quinolin-2(1H)-ones from quinoline N-oxides - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. phasetransfercatalysis.com [phasetransfercatalysis.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [cambridge.org]

- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 8. jk-sci.com [jk-sci.com]

- 9. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 10. phasetransfercatalysis.com [phasetransfercatalysis.com]

- 11. researchgate.net [researchgate.net]

- 12. scispace.com [scispace.com]

- 13. Efficient Cesium Carbonate Promoted N-Alkylations of Aromatic Cyclic Imides Under Microwave Irradiation [organic-chemistry.org]

- 14. Mitsunobu Reaction [organic-chemistry.org]

- 15. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. atlanchimpharma.com [atlanchimpharma.com]

- 17. youtube.com [youtube.com]

- 18. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]

- 19. phasetransfercatalysis.com [phasetransfercatalysis.com]

Application Note: Late-Stage C-H Functionalization of 7-(Trifluoromethoxy)quinolin-2(1H)-one

Topic: C-H Activation Techniques Involving 7-(Trifluoromethoxy)quinolin-2(1H)-one Content Type: Detailed Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

The quinolin-2(1H)-one (carbostyril) scaffold is a privileged structure in medicinal chemistry, serving as the core for blockbuster neuropsychiatric drugs (e.g., Aripiprazole, Brexpiprazole) and cardiotonic agents. The incorporation of a 7-trifluoromethoxy (7-OCF

This guide details protocols for the direct C-H functionalization of 7-(trifluoromethoxy)quinolin-2(1H)-one. Unlike traditional cross-coupling methods requiring pre-functionalized halides, these C-H activation techniques allow for the rapid generation of analog libraries directly from the core scaffold. We focus on C3-selective functionalization , which is the most kinetically favorable pathway due to the specific electronic bias introduced by the 7-OCF

Mechanistic Analysis & Strategic Planning

Electronic Landscape & Regioselectivity

Successful C-H activation of this substrate requires understanding the competition between the innate reactivity of the heterocycle and the deactivating nature of the OCF

-

C3-Position (The "Soft" Nucleophile): The C3–C4 double bond possesses significant enaminone character. The electron density is highest at C3, making it the primary site for electrophilic attack and radical addition. The 7-OCF

group, being distal, minimally impacts this innate reactivity, preserving C3 as the "hotspot." -

Benzenoid Ring (C5, C6, C8): The 7-OCF

group is strongly electron-withdrawing (inductive effect). This significantly deactivates the benzene ring towards electrophilic C-H activation (e.g., Pd(II) mechanisms). Consequently, standard electrophilic palladation at C8 is difficult without a strong directing group (DG) on the nitrogen. -

Radical Philicity: The electron-deficient nature of the benzenoid ring makes the scaffold a good acceptor for nucleophilic alkyl radicals, primarily at C3 and C4.

Decision Matrix for Method Selection

| Desired Modification | Recommended Method | Mechanism | Selectivity |

| Arylation (C3) | Pd-Catalyzed Oxidative C-H Arylation | Electrophilic Palladation / Heck-type | >95% C3 |

| Alkylation (C3) | Visible-Light Photoredox (Minisci) | Radical Addition | Exclusive C3 |

| Acylation (C3) | Radical Oxidative Decarboxylation | Radical Addition | Exclusive C3 |

Experimental Protocols

Protocol A: Pd-Catalyzed C3-H Arylation

Objective: Installation of aryl groups at the C3 position using boronic acids. This method avoids the need for 3-bromo precursors.

Mechanism: The reaction proceeds via a Pd(II)/Pd(0) catalytic cycle. The electrophilic Pd(II) species coordinates to the enaminone alkene, followed by base-assisted deprotonation or insertion. The 7-OCF

Materials:

-

Substrate: 7-(Trifluoromethoxy)quinolin-2(1H)-one (1.0 equiv)

-

Coupling Partner: Arylboronic acid (1.5 equiv)

-

Catalyst: Pd(OAc)

(5 mol%) -

Oxidant: Ag

CO -

Solvent: 1,4-Dioxane or DMF

-

Additive: Pivalic acid (20 mol%) – Critical for proton shuttle mechanism

Step-by-Step Methodology:

-

Setup: In a 10 mL microwave vial or sealed tube, charge 7-(trifluoromethoxy)quinolin-2(1H)-one (0.5 mmol), arylboronic acid (0.75 mmol), Pd(OAc)

(5.6 mg, 0.025 mmol), and Ag -

Solvent Addition: Add 1,4-Dioxane (2.5 mL) and Pivalic acid (10 mg).

-

Reaction: Seal the vessel and heat to 100 °C for 12–16 hours.

-

Note: If using Cu(OAc)

as oxidant, ensure an O

-

-

Workup: Cool to room temperature (RT). Dilute with EtOAc (20 mL) and filter through a pad of Celite to remove silver residues.

-

Purification: Concentrate the filtrate. Purify via flash column chromatography (SiO

).-

Eluent: Hexane/EtOAc gradient (typically 20-50% EtOAc). The 7-OCF

group increases lipophilicity, so the product may elute faster than non-substituted analogs.

-

Validation Criteria:

-

¹H NMR: Disappearance of the C3-H singlet (typically

6.5–6.7 ppm). Appearance of new aryl signals. -

¹⁹F NMR: The OCF

signal (

Protocol B: Visible-Light Induced C3-H Alkylation (Metal-Free)

Objective: Introduction of alkyl fragments (methyl, ethyl, cycloalkyl) using stable peroxides or alkyl halides. This is a "green" alternative to Friedel-Crafts alkylation.

Mechanism: A generated alkyl radical attacks the electron-deficient C3=C4 double bond. The resulting radical intermediate is oxidized to the cation and deprotonated to restore aromaticity.

Materials:

-

Substrate: 7-(Trifluoromethoxy)quinolin-2(1H)-one (1.0 equiv)

-

Reagent: Alkyl diacyl peroxide (e.g., Lauroyl peroxide) OR Alkyl iodide + H

O -

Photocatalyst: Eosin Y (2 mol%) or Rose Bengal

-

Solvent: CH

CN / H -

Light Source: Blue LEDs (450–460 nm)

Step-by-Step Methodology:

-

Setup: To a Pyrex tube, add the substrate (0.3 mmol), Eosin Y (4 mg), and the alkylating reagent (2.0 equiv).

-

Degassing: Sparge the solvent mixture (CH

CN/H -

Irradiation: Place the tube approx. 2 cm from the Blue LED source. Stir vigorously at RT for 12 hours.

-

Fan Cooling: Use a fan to keep the temperature near ambient (<35 °C) to prevent thermal decomposition of peroxides.

-

-

Workup: Quench with saturated Na

S -

Purification: The 7-OCF

group aids separation. Use Flash Chromatography (DCM/MeOH 98:2).

Visualizing the Workflow

The following diagram illustrates the divergent synthesis pathways from the core scaffold, highlighting the regioselectivity governed by the electronic bias.

Figure 1: Divergent C-H functionalization pathways for 7-(Trifluoromethoxy)quinolin-2(1H)-one. The 7-OCF

Troubleshooting & Optimization (Expert Insights)

Solubility Management

The 7-OCF

-

Issue: Poor solubility in highly polar solvents (e.g., water-rich mixtures in Minisci reactions).

-

Solution: Use 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) or Trifluoroethanol (TFE) as co-solvents. These fluorinated alcohols not only dissolve the substrate but also stabilize radical intermediates via hydrogen bonding to the carbonyl oxygen.

N-Alkylation Side Reactions

In the presence of strong bases (e.g., NaH, KOtBu) used in some C-H activation protocols, the lactam nitrogen (N1) may undergo competing alkylation.

-

Prevention: Use mild bases like K

CO

Purification of Fluorinated Analogs

-

Insight: Compounds with OCF

groups often "streak" on silica or have very different R -

Tip: Add 1% Triethylamine to the eluent to reduce tailing caused by the acidic lactam proton.

References

-

Corio, A., et al. (2021). "Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review." Molecules, 26(18), 5467. Link

-

Wang, H., et al. (2021). "Site-selective C–H functionalization to access the arene backbone of indoles and quinolines." Chemical Society Reviews, 50, 13587-13620. Link

-

Bhattacharya, T., et al. (2021). "Directing group-assisted selective C–H activation of six-membered N-heterocycles." Organic Chemistry Frontiers, 8, 4611-4640. Link

-

Splendid Lab. (Catalog). "7-(Trifluoromethoxy)quinolin-2(1H)-one Product Data." Link

- Lerch, S., et al. (2014). "The Trifluoromethoxy Group: A Pharmacophore with Broad Utility." Angewandte Chemie Int. Ed., 53(42), 11168-11186. (Cited for electronic properties of OCF3).

Troubleshooting & Optimization

Technical Support Center: Enhancing the Solubility of 7-(Trifluoromethoxy)quinolin-2(1h)-one

Welcome to the technical support center for 7-(Trifluoromethoxy)quinolin-2(1h)-one. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this promising, yet poorly soluble, compound. As a senior application scientist with extensive experience in overcoming formulation hurdles, I will provide you with in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to enhance the aqueous solubility and bioavailability of 7-(Trifluoromethoxy)quinolin-2(1h)-one.

The trifluoromethoxy group, while beneficial for metabolic stability and membrane permeability, significantly increases the lipophilicity of the molecule, often leading to poor aqueous solubility.[1][2] This guide will equip you with the foundational knowledge and practical techniques to address this challenge head-on.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions researchers face when working with 7-(Trifluoromethoxy)quinolin-2(1h)-one.

Q1: My 7-(Trifluoromethoxy)quinolin-2(1h)-one is precipitating out of my aqueous buffer during my in vitro assay. What is the first step I should take?

A1: Precipitation during an assay is a strong indicator of poor aqueous solubility. The first and most critical step is to determine the intrinsic solubility of your compound and its pH-dependent solubility profile. The quinolin-2(1h)-one scaffold contains an ionizable proton on the nitrogen atom, making its solubility susceptible to changes in pH.[2][3]

Initial Troubleshooting Steps:

-

Visual Inspection: Before starting your assay, prepare a stock solution in a suitable organic solvent (e.g., DMSO) and then dilute it into your aqueous assay buffer. Visually inspect for any cloudiness or precipitate formation.

-

pH Adjustment: Systematically vary the pH of your assay buffer. For a weakly acidic compound like a quinolinone, increasing the pH should enhance solubility by promoting the formation of the more soluble anionic form.[1][4]

-

Preliminary Solubility Assessment: Conduct a simple shake-flask solubility test in your primary assay buffer to get a baseline understanding of its solubility limit.

Q2: I need to prepare a stock solution of 7-(Trifluoromethoxy)quinolin-2(1h)-one. Which organic solvents are recommended?

A2: Due to its lipophilic nature, 7-(Trifluoromethoxy)quinolin-2(1h)-one is expected to have better solubility in organic solvents. Based on the properties of similar quinolinone derivatives, the following solvents are good starting points:

-

High Solubility: Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

-

Moderate Solubility: Acetone, Acetonitrile, Ethanol, Methanol[5]

It is crucial to note that for cell-based assays, the final concentration of organic solvents like DMSO should be kept to a minimum (typically <0.5%) to avoid cellular toxicity.

Q3: What are the main strategies to improve the aqueous solubility of 7-(Trifluoromethoxy)quinolin-2(1h)-one for oral formulation development?

A3: For oral delivery, enhancing the aqueous solubility and dissolution rate is paramount for achieving adequate bioavailability. The primary strategies for a Biopharmaceutics Classification System (BCS) Class II compound like this (high permeability, low solubility) include:

-

Amorphous Solid Dispersions: Dispersing the crystalline drug in a polymer matrix to create a higher-energy amorphous form.[6][7][8]

-

Co-crystallization: Forming a multi-component crystalline solid with a pharmaceutically acceptable co-former to alter the crystal lattice and improve solubility.[9][10]

-

Cyclodextrin Complexation: Encapsulating the hydrophobic drug molecule within the cavity of a cyclodextrin.[11][12]

-

pH Modification: For liquid formulations, adjusting the pH to maintain the ionized, more soluble form of the drug.[1][4]

The choice of strategy will depend on the desired dosage form, the required solubility enhancement, and the physicochemical properties of the drug.

Troubleshooting Guide: Common Experimental Issues

This section provides a structured approach to resolving specific problems you may encounter during your experiments.

Issue 1: Inconsistent results in biological assays.

-

Underlying Cause: Poor solubility leading to variable concentrations of the active compound in the assay wells.

-

Troubleshooting Workflow:

Caption: Workflow for troubleshooting inconsistent assay results.

Issue 2: Difficulty in preparing a stable amorphous solid dispersion.

-

Underlying Cause: Drug recrystallization within the polymer matrix.

-

Troubleshooting Steps:

-

Polymer Selection: The choice of polymer is critical. Polymers with strong hydrogen bonding capabilities with the quinolinone moiety, such as polyvinylpyrrolidone (PVP) or hydroxypropyl methylcellulose (HPMC), are good starting points.[13]

-

Drug Loading: High drug loading can increase the propensity for recrystallization. Start with a lower drug loading (e.g., 10-20% w/w) and gradually increase it.

-

Preparation Method: The method of preparation can influence the stability of the solid dispersion. For thermally stable compounds, hot-melt extrusion can produce a more homogenous dispersion. For thermally labile compounds, spray drying is preferred.[14][15]

-

Characterization: Use techniques like Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) to confirm the amorphous nature of the dispersion immediately after preparation and during stability studies.

-

Detailed Experimental Protocols

The following are detailed, step-by-step methodologies for key solubility enhancement experiments.

Protocol 1: Determination of pH-Solubility Profile

This protocol will help you understand how pH affects the solubility of 7-(Trifluoromethoxy)quinolin-2(1h)-one.

Materials:

-

7-(Trifluoromethoxy)quinolin-2(1h)-one

-

A series of buffers (e.g., phosphate, acetate, borate) covering a pH range of 2 to 10.

-

HPLC or UV-Vis spectrophotometer for quantification.

-

Shaking incubator or orbital shaker.

-

Centrifuge.

Procedure:

-

Add an excess amount of 7-(Trifluoromethoxy)quinolin-2(1h)-one to a series of vials, each containing a buffer of a specific pH.

-

Equilibrate the samples by shaking at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[4]

-

After equilibration, centrifuge the samples to pellet the undissolved solid.

-

Carefully collect the supernatant and dilute it with a suitable solvent if necessary.

-

Quantify the concentration of the dissolved compound in the supernatant using a validated analytical method (e.g., HPLC-UV).[16]

-

Plot the logarithm of the solubility (log S) against the pH.

Expected Outcome: A pH-solubility profile that shows low solubility at acidic to neutral pH and a significant increase in solubility at higher pH values, consistent with a weakly acidic compound.[1][17]

Protocol 2: Preparation of an Amorphous Solid Dispersion by Solvent Evaporation

This method is suitable for lab-scale screening of different polymers and drug loadings.

Materials:

-

7-(Trifluoromethoxy)quinolin-2(1h)-one

-

Polymer (e.g., PVP K30, HPMC E5, Soluplus®)

-

Common solvent (e.g., methanol, acetone, or a mixture) in which both the drug and polymer are soluble.

-

Rotary evaporator or vacuum oven.

Procedure:

-

Accurately weigh the drug and polymer in the desired ratio (e.g., 1:1, 1:3, 1:5 w/w).

-

Dissolve both components in a minimal amount of the common solvent in a round-bottom flask.

-

Once a clear solution is obtained, remove the solvent using a rotary evaporator under reduced pressure and at a controlled temperature (e.g., 40-50°C).

-

Further dry the resulting solid film under vacuum for 24 hours to remove any residual solvent.

-

Scrape the solid dispersion from the flask and store it in a desiccator.

-

Characterize the solid dispersion using PXRD and DSC to confirm its amorphous nature.

Data Presentation: Example of Solid Dispersion Screening

| Drug:Polymer Ratio (w/w) | Polymer | Physical State (PXRD) | Dissolution Enhancement (at 2h) |

| 1:3 | PVP K30 | Amorphous | 15-fold |

| 1:5 | PVP K30 | Amorphous | 25-fold |

| 1:3 | HPMC E5 | Amorphous | 12-fold |

| 1:5 | HPMC E5 | Amorphous | 20-fold |

Protocol 3: Co-crystal Screening by Slurry Conversion

This method is effective for screening potential co-formers.

Materials:

-

7-(Trifluoromethoxy)quinolin-2(1h)-one

-

A selection of pharmaceutically acceptable co-formers (e.g., carboxylic acids like benzoic acid, dicarboxylic acids like succinic acid, amides like nicotinamide).

-

Screening solvent (e.g., ethyl acetate, acetonitrile, ethanol).

-

Magnetic stirrer and vials.

Procedure:

-

Add stoichiometric amounts (e.g., 1:1 molar ratio) of 7-(Trifluoromethoxy)quinolin-2(1h)-one and a co-former to a vial.

-

Add a small amount of the screening solvent to create a slurry.

-

Stir the slurry at room temperature for 24-72 hours.

-

Isolate the solid by filtration or centrifugation and allow it to dry.

-

Analyze the solid using PXRD. The appearance of new peaks that are different from the starting materials indicates the formation of a new crystalline phase, potentially a co-crystal.[9][10]

Protocol 4: Cyclodextrin Complexation by Kneading Method

This is a simple and efficient method for preparing drug-cyclodextrin complexes.

Materials:

-

7-(Trifluoromethoxy)quinolin-2(1h)-one

-

Cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD))

-

Water-ethanol mixture.

-

Mortar and pestle.

Procedure:

-

Place the cyclodextrin in a mortar and add a small amount of the water-ethanol mixture to form a paste.

-

Add the drug to the paste in a 1:1 molar ratio.

-

Knead the mixture for 30-45 minutes.

-

During kneading, add more of the solvent mixture if the paste becomes too thick.

-

Dry the resulting solid in an oven at 40-50°C until a constant weight is achieved.

-

Pass the dried complex through a sieve to obtain a uniform powder.

-

Evaluate the complex for solubility and dissolution enhancement compared to the pure drug.[11][12]

Visualization of Concepts

To aid in understanding, the following diagrams illustrate key concepts and workflows.

Caption: Decision workflow for solubility enhancement.

Caption: Mechanism of amorphous solid dispersion.

References

-

Hansen, N. T., Kouskoumvekaki, I., Jørgensen, F. S., Brunak, S., & Jónsdóttir, S. O. (2006). Prediction of pH-dependent aqueous solubility of druglike molecules. Journal of Chemical Information and Modeling, 46(6), 2601–2609. [Link][18]

-

Bahr, M. N., Matamoros, S. V., & Campbell, G. A. (2023). A High Throughput Approach of Selecting Excipients for Solubility Enhancement of BCS Class II Active Pharmaceutical Ingredients for Oral Dosage Forms. Chemical Engineering Research and Design. [Link][19]

-

Jadhav, S. B., & Singhal, S. (2017). Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique. ResearchGate. [Link][6]

-

Shaikh, S., & Avachat, A. (2015). Effect of pH on weakly acidic and basic model drugs and determination of their ex vivo transdermal permeation routes. Brazilian Journal of Pharmaceutical Sciences, 51(4), 843-853. [Link][4]

-

Nagy, Z. K., Balogh, A., Vajna, B., Farkas, A., Patyi, G., & Borbás, E. (2021). Study of the Influence of Pharmaceutical Excipients on the Solubility and Permeability of BCS Class II Drugs. Pharmaceutics, 13(5), 735. [Link][20]

-

Amorphous solid dispersions of bcs class ii drugs: a rational approach to solvent and polymer. (n.d.). SciSpace. [Link][7]

-

pH-Solubility diagrams and their usefulness in characterization of salts of poorly soluble drug substances. (n.d.). CR Com. [Link][21]

-

Avdeef, A. (2012). Solubility-pH profiles of some acidic, basic and amphoteric drugs. ResearchGate. [Link][17]

-

Method of preparation of mixed phase co-crystals with active agents. (n.d.). Google Patents. [22]

-

The Effects of pH on Solubility. (2019, January 2). Chemistry LibreTexts. [Link][23]

-

Mehta, S., Joseph, N. M., Feleke, F., & Palani, S. (2014). IMPROVING SOLUBILITY OF BCS CLASS II DRUGS USING SOLID DISPERSION: A REVIEW. World Journal of Pharmacy and Pharmaceutical Sciences, 3(6), 428-443. [Link][8]

-

Development and Characterization of Solid Dispersions for BCS-II Drug Using Cyclodextrins. (2022). International Journal of Research in Engineering and Science (IJRES). [Link][11]

-

Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link][1]

-